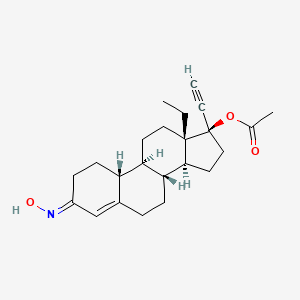

Norgestimate

Beschreibung

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne. Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation). Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone. Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/ Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ |

|---|---|

CAS-Nummer |

20799-27-3 |

Molekularformel |

C23H31NO3 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

KIQQMECNKUGGKA-GOMYTPFNSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

Isomerische SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |

Kanonische SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

Color/Form |

Crystals from methylene chloride |

melting_point |

214-218 °C |

Andere CAS-Nummern |

35189-28-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

5.31e-03 g/L |

Synonyme |

norgestimate norgestrel oxime acetate |

Dampfdruck |

2.62X10-11 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

**historical and Structural Context of Synthetic Progestins**

Evolution of Progestin Chemical Structures and Norgestimate's Position

Synthetic progestins are broadly categorized based on their chemical backbone, primarily into pregnanes, estranes, and gonanes. nih.gov Pregnanes are derived from progesterone (B1679170), while estranes and gonanes are derivatives of testosterone (B1683101). nih.gov The testosterone-derived progestins constitute the majority of those used in contraceptives. nih.gov

Progestins are also classified into generations, marking their introduction to the market. nih.govverywellhealth.com

First-generation progestins include norethindrone (B1679910) and its acetate (B1210297) form. verywellhealth.com

Second-generation progestins, such as levonorgestrel (B1675169) and norgestrel (B7790687), are noted for their increased potency. verywellhealth.com

Third-generation progestins, a group that includes This compound (B1679921), desogestrel, and gestodene, were developed to be more potent than the first generation while exhibiting fewer androgenic side effects than the second generation. nih.govverywellhealth.com

Fourth-generation progestins, like drospirenone (B1670955), are newer and possess antiandrogenic properties. nih.govverywellhealth.com

This compound is structurally a member of the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. nih.govwikipedia.org Specifically, it is the C3 oxime and C17β acetate ester of levonorgestrel. wikipedia.org This unique structure contributes to its pharmacological profile.

Table 1: Generational and Structural Classification of Select Progestins

| Generation | Structural Group | Progestin |

|---|---|---|

| First | Estrane | Norethindrone |

| Second | Gonane | Levonorgestrel |

| Third | Gonane | This compound |

| Third | Gonane | Desogestrel |

| Fourth | - | Drospirenone |

This table is based on information from multiple sources. nih.govverywellhealth.com

Pioneering Research Leading to this compound's Development

The journey to create this compound was driven by the goal of developing new hormonal contraceptives with a more favorable side-effect profile. drugbank.comnih.gov Research efforts in the mid-20th century focused on modifying the testosterone molecule to enhance progestational activity while reducing androgenic effects. central.edu A key breakthrough was the synthesis of norethindrone in 1951 by Carl Djerassi, which demonstrated that a modified testosterone could be an orally active progestin. central.edu

This compound was developed by the Ortho Pharmaceutical Corporation. drugbank.comnih.gov It was first described in the literature in 1977 and patented in 1965. wikipedia.orgdrugbank.com The compound was introduced for medical use in birth control pills in 1986. wikipedia.org The development of this compound represented a significant step in creating progestins with high selectivity, maximizing progestational effects while minimizing androgenic activity. nih.gov

This compound itself is a prodrug, meaning it is converted into its active forms in the body. wikipedia.org The primary active metabolite is norelgestromin (B1679859) (also known as 17-deacetylthis compound), with a smaller portion converted to levonorgestrel. wikipedia.orgmedchemexpress.comnih.gov

Stereochemical Considerations in Progestin Design

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the efficacy and safety of drugs. numberanalytics.com In progestin design, stereochemistry dictates how the molecule interacts with its target receptors, primarily the progesterone receptor (PR). nih.govpnas.org The specific shape of a progestin determines its binding affinity and whether it acts as an agonist (activator) or antagonist (blocker) at the receptor. kup.at

The interaction between a steroid and its receptor is highly specific, and minor changes in the steroid's structure can significantly alter its biological activity. nih.govnih.gov For instance, the addition of an ethynyl (B1212043) group at the 17α position of testosterone was a key modification that led to a loss of androgenic activity and an enhancement of progestational effects. nih.govtandfonline.com

This compound is a racemic mixture of E and Z isomers. wikipedia.org The stereochemistry of the progesterone receptor's ligand-binding domain creates a specific pocket that accommodates the steroid. nih.govpnas.org The precise fit, governed by hydrogen bonds and van der Waals forces, is essential for the molecule's activity. pnas.org The design of this compound, with its specific stereochemical configuration, was intended to optimize its interaction with the progesterone receptor while minimizing off-target effects at the androgen receptor. nih.gov This careful consideration of stereochemistry is fundamental to the development of selective and effective progestins. numberanalytics.comnih.gov

**advanced Synthetic Methodologies and Chemical Derivations**

Chiral Synthesis of Norgestimate (B1679921) and its Stereoisomers

The synthesis of this compound and its stereoisomers is a critical aspect of its chemical development, as the biological activity of steroids is highly dependent on their stereochemistry. This compound itself is the optically active d-isomer, which has been shown to be more potent and thus can be used at lower dosages. google.com

The formation of the oxime at the C-3 position of the steroid nucleus is a key step that introduces stereoisomerism. The reaction of the Δ⁴-3-ketosteroid precursor with hydroxylamine (B1172632) results in the formation of E and Z oxime isomers. nih.gov Standard synthesis procedures typically yield an isomeric mixture of these oximes, with the E/Z ratio often falling in the range of 60:40 to 64:36. google.comgoogle.com The separation and identification of these isomers can be achieved using techniques like normal phase High-Performance Liquid Chromatography (HPLC), with characterization confirmed by ¹H NMR spectroscopy, which shows distinct chemical shifts for the 4-H proton in the E and Z isomers. nih.govresearchgate.net

Researchers have developed methods to control the isomeric ratio and to isolate the pure isomers. For instance, specific oximation reaction conditions and work-up procedures have been found to selectively yield either the pure E or Z isomers of norelgestromin (B1679859) (the deacetylated active metabolite of this compound) or a desired mixture of the two. google.com This control is significant as the different stereoisomers can exhibit different biological activities and metabolic profiles.

Table 1: Spectroscopic Data for this compound Isomer Identification

| Isomer | ¹H NMR Signal (4-H) |

| E-isomer | 5.75-5.93 ppm |

| Z-isomer | 6.36-6.57 ppm |

| Source: ResearchGate GmbH researchgate.net |

Total Synthesis Pathways and Key Intermediates

The total synthesis of steroids like this compound is a complex undertaking due to the multiple chiral centers in the steroid backbone. soton.ac.uk To circumvent the challenge of creating up to 64 potential stereoisomers, many synthetic approaches start from readily available and abundant natural steroids in what is known as a hemi-synthesis. soton.ac.uk

A common precursor for the synthesis of this compound is d-norgestrel. google.com The synthesis involves the conversion of the 3-keto group of the steroid precursor into an oxime. This is typically achieved by reacting the steroid with hydroxylamine. nih.gov The reaction is generally complete within two hours under typical experimental conditions. nih.gov

Key intermediates in the synthesis of this compound and related compounds include:

Levonorgestrel (B1675169) : A precursor that can be converted to this compound. nih.govwikipedia.org

Levonorgestrel acetate (B1210297) : An intermediate formed by the acetylation of levonorgestrel, which is then oximated to form this compound. nih.gov

d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime : An intermediate in the synthesis of both racemic and optically active norgestrel (B7790687). google.com

The synthesis of this compound is described in U.S. Patent No. 4,027,019. google.comgoogle.com The process generally involves the oximation of the corresponding 3-keto steroid.

Regioselective and Stereoselective Functionalization of the this compound Core

The functionalization of the steroid core of this compound is a key area of research for creating new analogues with potentially improved properties. Regioselective and stereoselective reactions allow for the precise modification of specific C-H bonds within the complex steroid structure. nih.gov

While direct functionalization of this compound itself is not widely reported, the principles of steroid chemistry are applicable. Catalyst-controlled C-H functionalization represents a paradigm shift in organic synthesis, moving away from reliance on pre-existing functional groups. nih.gov For instance, dirhodium catalysts have been developed that can achieve high site-selectivity for the functionalization of non-activated secondary or tertiary C-H bonds in complex molecules like steroids. nih.govnih.gov This approach allows for late-stage functionalization, which is highly valuable for modifying complex natural products and drugs. nih.gov

The ability to selectively functionalize specific positions on the steroid nucleus, such as the C7 position in indoles using rhodium catalysts, demonstrates the potential for creating novel this compound derivatives. nih.gov Such modifications could alter the molecule's pharmacokinetic or pharmacodynamic properties.

Derivatization Strategies for Structural Modification and Analogue Generation

Derivatization of this compound is primarily aimed at generating analogues with modified biological activity profiles. The main active metabolite of this compound is norelgestromin (17-deacetylthis compound), formed by hydrolysis of the 17-acetate group. tandfonline.comunimore.it A smaller portion is metabolized to levonorgestrel. wikipedia.orgresearchgate.net

Strategies for creating analogues include:

Modification at the C3 position : Altering the oxime group or replacing it with other functionalities can impact androgenicity. The oxime group at C3 is a unique feature that contributes to this compound's reduced androgenic activity compared to other progestins like norgestrel and levonorgestrel. tandfonline.com

Modification at the C17 position : The acetate group at C17 is crucial as its hydrolysis leads to the active metabolite norelgestromin. tandfonline.com Changing this ester group could modulate the rate of activation.

Introduction of new functional groups : The ethynyl (B1212043) group at C17 makes this compound a candidate for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecular fragments. medchemexpress.com

Alterations to the steroid skeleton : Creating analogues with different ring structures or substitutions, such as the this compound 5-ene analogue, can lead to new compounds with different properties. simsonpharma.comsynzeal.com

Table 2: Examples of this compound Analogues and Derivatives

| Compound Name | Modification | CAS Number | Molecular Formula |

| (Z)-Norgestimate | Z-isomer at C3 oxime | 107382-51-4 | C23H31NO3 |

| 17-Desacetyl this compound (Norelgestromin) | Deacetylation at C17 | 53016-31-2 | C21H29NO2 |

| This compound 5-ene Analog | Double bond at C5 | N/A | C23H31NO3 |

| (E)-Norgestimate 5(10)-ene Analog | E-isomer at C3 oxime, double bond at C5(10) | N/A | C23H31NO3 |

| This compound-d6 | Deuterium labeled | N/A | C23H25D6NO3 |

| Source: Simson Pharma Limited simsonpharma.com, (E)-Norgestimate 5(10)-ene Analog simsonpharma.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. While specific literature on green chemistry applications for this compound synthesis is limited, broader trends in steroid and organic synthesis are relevant.

Key green chemistry strategies applicable to this compound synthesis include:

Biocatalysis : The use of enzymes for specific chemical transformations can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. acs.org For example, engineered alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of ketones in the synthesis of other complex molecules, a type of reaction relevant to steroid synthesis. acs.org Biocatalytic methods can shorten synthetic routes and reduce the need for protecting groups and harsh reagents. uni-graz.at

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ruthenium-catalyzed addition of carboxylic acids to terminal propargylic alcohols is an example of an atom-economical reaction that could be relevant to steroid synthesis. researchgate.net

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is a core principle of green chemistry. mdpi.com

Catalysis : The use of catalysts, particularly those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste.

The ongoing development of green chemistry methodologies in organic synthesis holds promise for more sustainable production of this compound and other complex pharmaceuticals in the future. researchgate.net

**molecular and Cellular Pharmacodynamics Preclinical/mechanistic **

Steroid Receptor Binding Kinetics and Thermodynamics

Norgestimate (B1679921) and its metabolites exhibit a distinct pattern of binding affinities and activities across the spectrum of steroid receptors. This selectivity is a key determinant of its clinical profile.

This compound functions as a progestogen by acting as an agonist at the progesterone (B1679170) receptor (PR). wikipedia.org It is considered a prodrug, with its metabolites, primarily norelgestromin (B1679859) and to a lesser extent levonorgestrel (B1675169), being the active compounds. wikipedia.orgnih.gov The binding affinity of this compound itself to the PR is relatively low. wikipedia.orgnih.gov

Competitive binding assays using human myometrial tissue revealed that the L-isomer of this compound has a weak relative binding affinity (RBA) of 0.8% for the progesterone receptor compared to the potent synthetic progestin R5020. nih.gov In contrast, its metabolite, levonorgestrel-17-acetate, demonstrates a high binding affinity of 110%, which is comparable to levonorgestrel itself. nih.gov Another metabolite, levonorgestrel-3-oxime, shows an RBA of 8%. nih.gov Studies have reported the half-maximal inhibitory concentration (IC50) of this compound in PR binding assays to be 3.5 nM, with a relative binding affinity of 1.24. tandfonline.comtandfonline.comunimore.it

The differential activities of PRA and PRB are significant. PRA has been shown to be a more potent repressor of gene expression compared to PRB. oncotarget.com In breast cancer models, a high PRA to PRB ratio has been associated with poorer patient outcomes. oncotarget.com The specific interactions of this compound's active metabolites with PRA and PRB subtypes are crucial for its tissue-specific effects.

A defining characteristic of this compound is its low androgenic activity. researchprotocols.org This is attributed to its very low binding affinity for the androgen receptor (AR). tandfonline.comtandfonline.comunimore.itresearchprotocols.org In competitive binding assays, very high concentrations of this compound (IC50 of 764 nM) were required to displace a radiolabeled androgen standard. tandfonline.comtandfonline.comunimore.it The androgen-to-progestin receptor binding ratio for this compound is high at 219, indicating a highly selective progestational response. tandfonline.comtandfonline.comunimore.it This high selectivity index, which is the ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor, distinguishes it from older progestins. nih.gov

This compound's interaction with the glucocorticoid receptor (GR) is negligible. tandfonline.comtandfonline.comunimore.it It has a very low affinity for the GR, with reported IC50 values of 325 and 255 nM. tandfonline.comtandfonline.comunimore.itresearchgate.net This minimal interaction suggests that glucocorticoid-mediated effects are not a significant part of its pharmacological profile. tandfonline.comtandfonline.com

Regarding the mineralocorticoid receptor (MR), initial reports suggested no binding. researchgate.net However, subsequent studies have described a moderate affinity, with IC50 values of 81.2 and 83.7 nM. tandfonline.comresearchgate.net The half-maximal inhibition (Ki) of aldosterone (B195564) binding to the MR occurred at a this compound concentration of 232 ± 53.3 nM. tandfonline.comtandfonline.com This indicates a potential anti-mineralocorticoid activity. tandfonline.comtandfonline.com

Interactive Data Table: this compound and Metabolite Binding Affinities

| Compound | Receptor | Binding Affinity (IC50 nM) | Relative Binding Affinity (%) | Reference |

| This compound | Progesterone Receptor | 3.5 | 1.24 (vs. Progesterone) | tandfonline.comtandfonline.comunimore.it |

| This compound (L-isomer) | Progesterone Receptor | - | 0.8 (vs. R5020) | nih.gov |

| Levonorgestrel-17-acetate | Progesterone Receptor | - | 110 (vs. R5020) | nih.gov |

| Levonorgestrel-3-oxime | Progesterone Receptor | - | 8 (vs. R5020) | nih.gov |

| This compound | Androgen Receptor | 764 | - | tandfonline.comtandfonline.comunimore.it |

| This compound | Glucocorticoid Receptor | 325 / 255 | - | tandfonline.comtandfonline.comunimore.itresearchgate.net |

| This compound | Mineralocorticoid Receptor | 81.2 / 83.7 | - | tandfonline.comresearchgate.net |

| This compound | Mineralocorticoid Receptor | 232 ± 53.3 (Ki) | - | tandfonline.comtandfonline.com |

This compound and its metabolite, 17-deacetylthis compound, have been shown to be selective agonists for the estrogen receptor alpha (ERα), with EC50 values of 30.4 and 43.4 nM, respectively. researchgate.net They are reported to be inactive on estrogen receptor beta (ERβ). researchgate.net This mild estrogenic activity, mediated through ERα, may contribute to some of its clinical effects. researchgate.net The interaction with estrogen receptors is a common feature among steroid hormones due to structural similarities in the ligand-binding domains. bioscientifica.com

Non-Genomic Signaling Pathways

In addition to their classical genomic effects, progestins can elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. nih.gov These non-genomic actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades. tandfonline.com

The non-genomic effects of progestins are mediated by distinct membrane-bound receptors. These are broadly classified into two families: the membrane progesterone receptors (mPRs) and the progesterone receptor membrane components (PGRMCs). tandfonline.comdiva-portal.org The mPRs (isoforms α, β, γ, δ, ε) are G-protein coupled receptors, whereas PGRMC1 and PGRMC2 are single-transmembrane-domain proteins that are involved in various cellular processes, including signaling and trafficking. diva-portal.orgnih.gov

Specific research on this compound's metabolites has implicated these membrane-associated receptors. A study investigating the neuroprotective effects of norgestrel (B7790687) (a metabolite of this compound) in stressed retinal photoreceptors identified PGRMC1 as the crucial receptor mediating these effects. nih.gov The study showed that norgestrel treatment led to the nuclear trafficking of PGRMC1 and that knocking down or inhibiting PGRMC1 blocked the protective actions of norgestrel. nih.gov This demonstrates a clear interaction between a this compound metabolite and a membrane-associated progesterone receptor, linking it to a rapid cellular survival response. nih.gov

The binding of progestins to membrane receptors triggers the activation of various intracellular protein kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govdiva-portal.org These pathways are central hubs in the regulation of cell proliferation, survival, and migration.

Evidence suggests that this compound and its metabolites engage these pathways:

In glioma models, the predicted therapeutic effect of this compound is linked to its modulation of the PI3K/Akt pathway, which is a key regulator of cell growth and survival. mdpi.comjensenlab.org

In breast cancer cells, non-genomic signaling by progesterone receptor agonists has been shown to depend on the activation of p44/42 MAPK (also known as ERK1/2) to drive proliferation. nih.gov Furthermore, the progesterone receptor has been shown to physically interact with the regulatory subunit of PI3K, providing a direct link to the Akt pathway. nih.gov

The neuroprotective action of the this compound metabolite norgestrel in photoreceptor cells was shown to be mediated through protein kinase A (PKA) and glycogen (B147801) synthase kinase 3β (GSK3β) signaling pathways. chemsrc.com

These findings indicate that the biological effects of this compound are, in part, mediated by the rapid, non-genomic activation of key intracellular kinase cascades, which can then influence a wide array of cellular functions.

Modulation of Transient Receptor Potential Cation Channels (TRPC)

This compound has been identified as a modulator of Transient Receptor Potential Canonical (TRPC) ion channels, which are non-selective cation channels involved in regulating intracellular calcium signaling and ion homeostasis in numerous cell types. drugbank.comglowm.com Research has demonstrated that this compound acts as a selective inhibitor of specific TRPC channel subfamilies. oup.com

In vitro studies have shown that this compound preferentially inhibits members of the TRPC3/6/7 subfamily. oup.combdbiosciences.com It is reported to be at least four times more potent on TRPC3, TRPC6, and TRPC7 channels compared to its effect on members of the TRPC4/5 subfamily. oup.combdbiosciences.com This selective inhibition allows this compound to be used as a pharmacological tool to distinguish between different TRPC subfamilies in cellular and tissue models. oup.com The inhibitory mechanism does not appear to involve antagonism of the Gq/11/phospholipase C signaling pathway that often mediates the activation of these channels. drugbank.com

Fluorometric and patch-clamp recording measurements have been used to quantify the inhibitory effects of this compound on various TRPC channels. oup.com In studies using human embryonic kidney (HEK) cells and Chinese hamster ovary (CHO) cells engineered to express specific TRPC channels, this compound inhibited TRPC3 and TRPC6 at low micromolar concentrations. drugbank.comtandfonline.comnih.gov Higher concentrations were required to inhibit other TRPC channels, such as TRPC5. drugbank.comtandfonline.comnih.gov For instance, the half-maximal inhibitory concentrations (IC₅₀) for TRPC3 and TRPC6 were found to be in the range of 3-5 µM, whereas the IC₅₀ for TRPC5 was greater than 10 µM. drugbank.comobgynkey.com

The modulatory effect of this compound has also been observed in native cell systems. In the A7r5 smooth muscle cell line, a validated model for studying endogenous TRPC channels, this compound was shown to block cation currents induced by vasopressin, which are believed to be carried by TRPC6/7 heteromeric channels. drugbank.combdbiosciences.com

Table 1: Inhibitory Concentration (IC₅₀) of this compound on TRPC Channels

| TRPC Channel Subtype | Reported IC₅₀ (µM) | Cell System | Reference |

|---|---|---|---|

| TRPC3 | 3 - 5 | CHO Cells | drugbank.comobgynkey.com |

| TRPC6 | 3 - 5 | HEK-FITR Cells | drugbank.comobgynkey.com |

| TRPC5 | > 10 | HEK Cells | drugbank.comobgynkey.com |

| TRPC4 | > 30 | FLIPR Measurements | oup.com |

Cell Line and In Vitro Model System Studies

The effects of this compound on cellular proliferation and differentiation have been investigated in various in vitro models, revealing cell-type-specific responses. Steroid hormones are known to regulate eukaryotic gene expression, which in turn affects cellular proliferation and differentiation in target tissues. drugbank.com

In studies using adult rat neural progenitor cells (rNPCs), this compound was found to significantly increase cellular proliferation. huggingface.co This proliferative effect was linked to the activation of the MAPK signaling pathway. huggingface.co The study also noted that progestins that induced proliferation in this model were also neuroprotective. huggingface.co

Conversely, in the context of breast cancer cell lines, this compound has demonstrated minimal androgenic activity. drugbank.comnih.gov In an in vitro study, this compound did not stimulate the growth of estrogen receptor-negative human breast cancer cell lines, including MDA-MB-231, BT-20, and T47D:C4. drugbank.comnih.gov Furthermore, in an androgen receptor (AR) transactivation assay using the MDA-MB 231 human breast cancer cell line, this compound and its primary metabolite, norelgestromin, exerted very low androgenic activity. drugbank.comnih.gov

The differentiation of endometrial stromal cells is a key process for successful embryo implantation. Progestins, following estrogen priming, induce secretory differentiation in endometrial glands and a decidual-type change in the stroma. obgynkey.comnih.gov This transformation is a hallmark of the secretory phase of the menstrual cycle. nih.gov Prolonged exposure to progestins can lead to downregulation of estrogen and progesterone receptors, eventually resulting in an atrophic endometrial appearance. obgynkey.com

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. bdbiosciences.comcellsignal.com The cell cycle, which governs cell duplication, is intrinsically linked to apoptosis, with various checkpoints ensuring that damaged cells are either repaired or eliminated. nih.gov

The influence of this compound on apoptosis has been explored in neuronal cell cultures. In one study, this compound, unlike some other synthetic progestagens, did not provide a neuroprotective response against apoptosis. nih.gov The same study also found that this compound did not significantly affect the mRNA expression levels of brain-derived neurotrophic factor (BDNF), estrogen receptor alpha (ERα), or estrogen receptor beta (ERβ) in these cultured neurons. nih.gov

Direct research detailing the specific effects of this compound on the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), is limited in the reviewed literature. While the interplay between steroid hormones, cell proliferation, and apoptosis is well-established, the precise molecular mechanisms by which this compound specifically modulates cell cycle progression or apoptotic pathways in different cell types remain an area for further investigation.

This compound, as a progestin, plays a significant role in modulating the secretory functions of target cells, most notably in the endometrium. The primary action of progestins on the endometrium is to induce a secretory transformation of the glands, which is dependent on prior priming by estrogen. obgynkey.comnews-medical.net This process is essential for creating a receptive environment for embryo implantation. glowm.comnih.gov

In the short term, progestin exposure causes endometrial glands to develop large glycogen vacuoles that are subsequently secreted into the glandular lumina. obgynkey.com Concurrently, the endometrial stromal cells enlarge and undergo a decidual-like transformation. obgynkey.com This response is characteristic of a normal secretory endometrium. obgynkey.com Histochemical studies have confirmed that steroidal contraceptives cause marked alterations in various endometrial enzymes, indicating that the endometrium is a primary site of action. glowm.com

The secretory activity of the endometrium can be assessed by measuring the levels of specific proteins. Placental protein 14 (PP14) is a glycoprotein (B1211001) secreted by the endometrium whose levels rise significantly during the luteal phase, reflecting the secretory activity of the glands. oup.com While studies have used PP14 as a marker to assess the endometrial response to other progestins like gestodene, the principle applies to the secretory effects induced by progestational compounds in general. oup.com Continuous exposure to progestins like this compound leads to a downregulation of steroid receptors, causing the glands to become less responsive and eventually atrophic, a state often referred to as "secretory exhaustion". obgynkey.com

**biochemical Biotransformation and Metabolism Preclinical/mechanistic **

Enzymatic Pathways of Norgestimate (B1679921) Metabolism

The metabolic conversion of this compound is a multi-step process involving several key enzymatic systems.

Following its initial conversion, the primary active metabolite of this compound, 17-deacetylthis compound (norelgestromin or NGMN), undergoes further metabolism mediated by the cytochrome P450 (CYP) system. In vitro studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of NGMN, with a fraction metabolized (fm) value of 0.57. nih.gov This indicates that CYP3A4 plays a significant role in the clearance of this active metabolite. nih.gov

In addition to CYP3A4, other isoforms contribute to a lesser extent. CYP2B6 and CYP2C9 have also been shown to catalyze the metabolism of NGMN. nih.govdrugbank.comnih.govresearchgate.net Norgestrel (B7790687) (NG), another key active metabolite, is also oxidized by CYP3A4. drugbank.compharmacompass.comnih.gov The involvement of these CYP isoforms highlights the potential for drug-drug interactions, as substances that induce or inhibit these enzymes could alter the plasma concentrations and efficacy of this compound's active metabolites. nih.govmedscape.comdrugs.com

Beyond the well-characterized CYP450 system, other enzymatic processes contribute to this compound's biotransformation. The initial and most critical metabolic step is the rapid deacetylation of this compound at the C17 position. This hydrolysis reaction, which occurs in the intestines and liver during first-pass metabolism, is responsible for converting the prodrug this compound into its primary active metabolite, norelgestromin (B1679859). nih.govtandfonline.comfda.govresearchgate.net Subsequent reduction of the A-ring and hydroxylation at various positions also contribute to the metabolic cascade. tandfonline.comresearchgate.net

Conjugation reactions represent a final step in the metabolism of this compound's metabolites, facilitating their excretion from the body. tandfonline.comfda.govresearchgate.net The active metabolite norgestrel undergoes O-glucuronidation, a process primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govdrugbank.compharmacompass.comnih.gov This, along with oxidation by CYP3A4, is a major pathway for the elimination of norgestrel. nih.gov The hydroxylated metabolites of both norelgestromin and norgestrel are also conjugated with glucuronide and sulfate (B86663) before being eliminated through renal and fecal pathways. tandfonline.comfda.gov

In Vitro Metabolic Stability and Clearance Studies

In vitro studies using human-derived tissues and cellular components are fundamental in characterizing the metabolic fate of xenobiotics like this compound. These assays provide insights into the rate and sites of metabolism, helping to predict in vivo clearance and bioavailability.

Studies utilizing human liver microsomes have been instrumental in elucidating the initial steps of this compound metabolism. drugbank.comnih.gov When incubated with human liver microsomes, this compound undergoes significant metabolism. drugbank.comnih.gov A key finding from these studies is that the deacetylation of this compound to its primary active metabolite, 17-deacetyl this compound (norelgestromin), can occur even without the presence of NADPH, a crucial cofactor for many cytochrome P450-mediated reactions. drugbank.comnih.gov This suggests the involvement of non-P450 enzymes, such as esterases, in this primary metabolic step.

In the presence of NADPH, the metabolism of this compound is further enhanced. drugbank.comnih.gov After a 5-hour incubation with human liver microsomes and NADPH, only about 30.5% of the initial this compound remains. nih.gov The major metabolite formed is 17-deacetyl this compound, accounting for approximately 39.3% of the metabolites. nih.gov Other metabolites identified include norgestrel (around 10.0%) and other uncharacterized metabolites (about 15.5%). nih.gov The formation of norgestrel from 17-deacetyl this compound is dependent on both NADPH and oxygen, indicating a cytochrome P450-mediated process. drugbank.comnih.gov

A study comparing the metabolic stability of several progestins in human liver microsomes found a linear relationship between the in vitro intrinsic clearance (CLint) values and the in vivo oral bioavailability for most of the tested compounds. nih.gov This highlights the predictive value of hepatic microsomal stability assays for the pharmacokinetic behavior of progestins like this compound. nih.gov

Table 1: Metabolic Profile of this compound in Human Liver Microsomes

| Compound | Percentage Remaining (after 5h with NADPH) | Major Metabolite(s) |

| This compound | 30.5% +/- 14.6% | 17-deacetyl this compound (39.3% +/- 20.5%), Norgestrel (10.0% +/- 2.3%) |

Data sourced from Madden S, Back DJ. (1991). drugbank.comnih.gov

Hepatocyte incubation assays offer a more comprehensive in vitro model than microsomes as they contain a full complement of both Phase I and Phase II metabolic enzymes within an intact cellular environment. evotec.com While specific data from hepatocyte incubation assays for this compound is not extensively detailed in the provided search results, the findings from microsomal and intestinal tissue studies provide a strong indication of the metabolic pathways that would be active in hepatocytes.

Incubations with human intestinal mucosa, which also contains a range of metabolic enzymes, show a rapid conversion of this compound. drugbank.comnih.gov After 2 hours, approximately 49.2% is converted to 17-deacetyl this compound, with a smaller fraction (8.1%) forming conjugated metabolites. drugbank.comnih.gov This rapid metabolism in the gut wall contributes to the extensive first-pass effect observed for this compound. fda.gov It is expected that hepatocyte assays would demonstrate a similar, if not more extensive, metabolic profile, including both Phase I (deacetylation, hydroxylation) and Phase II (conjugation) reactions. The use of cryopreserved hepatocytes from various species is a standard method to investigate interspecies differences in metabolism. evotec.com

Enzyme Induction and Inhibition Potential of this compound and its Metabolites

The potential for a drug to alter the activity of metabolic enzymes is a critical aspect of its preclinical evaluation, as this can lead to drug-drug interactions.

In vitro studies using human liver microsomes have shown that this compound and its metabolites, including norelgestromin (17-deacetyl this compound) and norgestrel, can act as reversible inhibitors of several major cytochrome P450 (CYP) enzymes. fda.govfda.gov

Specifically, competitive inhibition has been observed for:

This compound: CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.gov

17-deacetylthis compound (Norelgestromin): CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.gov

Norgestrel: CYP2A6, CYP2C9, CYP2C19, and CYP3A4/5. fda.gov

Despite this broad inhibitory profile in vitro, the clinical significance is considered low. fda.gov The plasma concentrations of this compound and its metabolites, even at peak levels, are relatively low compared to their inhibitory constants (Ki). fda.govdrugs.com

Furthermore, a study comparing the inhibitory potential of several progestogens on the metabolism of ethinylestradiol (a CYP-mediated reaction) found that this compound's inhibitory effects were comparable to other progestins like levonorgestrel (B1675169) and norethisterone after preincubation with an NADPH-generating system. nih.gov This suggests that while the potential for inhibition exists, it is not markedly different from other commonly used progestins. nih.gov

Regarding enzyme induction, some drugs or herbal products that induce CYP3A4 can decrease the plasma concentrations of oral contraceptives. drugs.com However, there is no direct evidence from the provided search results to suggest that this compound or its metabolites are significant inducers of CYP enzymes.

Table 2: In Vitro P450 Inhibition Profile of this compound and its Metabolites

| Compound | Inhibited CYP Isoforms (Competitive) |

| This compound | CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |

| 17-deacetylthis compound | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |

| Norgestrel | CYP2A6, CYP2C9, CYP2C19, CYP3A4/5 |

Data sourced from accessdata.fda.gov. fda.gov

Information regarding the specific interaction of this compound and its metabolites with transporter proteins like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) is limited in the provided search results. P-glycoprotein, an efflux transporter, is known to be involved in the transport of various steroid hormones. researchgate.net Similarly, OATPs, particularly OATP1B1 and OATP1B3, are crucial for the uptake of drugs into the liver. nih.gov While the metabolism of this compound is well-documented to occur in the gut and liver, the precise role of these transporters in its absorption, distribution, and elimination has not been fully elucidated. It is known that some sex-steroid hormones can be substrates for P-gp and can also induce its expression. researchgate.net

Comparative Metabolism Across Animal Models

Preclinical studies in various animal models are essential for understanding the pharmacology and toxicology of a new chemical entity before human trials. The metabolism of this compound has been evaluated in several species, including rats, rabbits, and dogs. fda.govnih.govdntb.gov.ua

In rabbits, this compound has been shown to bind to uterine progestin receptors and inhibit ovulation. nih.gov Studies in rats demonstrated that this compound can inhibit the release of luteinizing hormone. nih.gov The progestational potency of 17-deacetylthis compound was found to be similar to that of this compound in immature estrogen-primed rabbits. fda.gov In contrast, 3-keto-norgestimate and levonorgestrel were found to be significantly more potent in this model. fda.gov

A study in female Long-Evans rats that received an oral dose of this compound/ethinyl estradiol (B170435) found that the systemic exposure to 17-deacetylthis compound was relatively low compared to human exposure. fda.gov Toxicology studies have been conducted in mice, rats, rabbits, dogs, and monkeys, mostly via the oral route. fda.govhres.ca

These comparative studies are crucial for selecting the most appropriate animal model for predicting human pharmacokinetics and pharmacodynamics. However, significant species differences in drug metabolism are common, particularly in the activity of CYP enzymes, which can make direct extrapolation to humans challenging. researchgate.net For instance, while primates often serve as a good model due to similarities in their endocrine systems and bone metabolism to humans, rodents are also widely used in initial preclinical evaluations. ecmjournal.org The choice of animal model is critical, as interspecies differences in enzymes and transporters can lead to different metabolic profiles and, consequently, different pharmacological and toxicological outcomes. researchgate.net

**analytical Chemistry Methodologies for Norgestimate and Metabolites**

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of norgestimate (B1679921) and its metabolites, providing detailed information about the molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule.

NMR is crucial for:

Distinguishing between isomers: NMR is particularly valuable for differentiating between the syn and anti isomers of the this compound oxime. The spatial arrangement of the hydroxyl group of the oxime relative to the A-ring of the steroid influences the chemical environment, and thus the chemical shifts, of nearby protons, particularly the proton at C-4. researchgate.net This difference allows for the unambiguous identification and quantification of each isomer in a mixture.

Elucidating the structure of metabolites: When new metabolites of this compound are isolated, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to determine their complete chemical structure.

While detailed, publicly available assigned ¹H and ¹³C NMR spectral data for this compound is limited, predicted ¹³C NMR data can be found in databases such as DrugBank. The principles of NMR spectroscopy are routinely applied in the pharmaceutical industry to ensure the structural integrity and isomeric purity of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features. Analysis of the spectrum allows for the confirmation of functional groups critical to its biological activity.

Key functional groups in organic molecules have distinct absorption frequencies in the infrared spectrum. lumenlearning.com For instance, the presence of a hydroxyl (O-H) group, such as in an alcohol, is typically indicated by a broad, strong band in the region of 3300 cm⁻¹. libretexts.org Carbonyl (C=O) stretching vibrations, characteristic of ketones and esters, appear in the range of 1670 to 1780 cm⁻¹. pressbooks.pub Specifically, saturated aliphatic ketones show a C=O stretch around 1715 cm⁻¹. libretexts.org

The this compound molecule contains several key functional groups that can be identified using IR spectroscopy:

C≡C-H (alkyne): A sharp, medium-intensity band is expected around 3300 cm⁻¹ for the C-H stretch of the terminal alkyne. libretexts.org

C=N-OH (oxime): The O-H stretch of the oxime group will appear as a broad band in the 3150-3600 cm⁻¹ region, while the C=N stretch will be observed around 1620-1690 cm⁻¹.

C=O (ester): The carbonyl stretch of the acetate (B1210297) group is expected to show a strong absorption band around 1735-1750 cm⁻¹.

C-H (alkane): Strong absorptions from 2850 to 2960 cm⁻¹ are characteristic of C-H bonds in the steroid nucleus. pressbooks.pub

These characteristic peaks in the IR spectrum provide valuable information for the structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.com This technique is crucial for confirming the identity of this compound and its metabolites, as well as for elucidating the structures of unknown metabolites. The high resolving power of HRMS instruments allows for the separation of ions with very small mass differences, which is essential when analyzing complex biological samples. thermofisher.com

A study utilizing Ultra-Performance Liquid Chromatography (UPLC) combined with Orbitrap MS at a resolving power of 60,000 FWHM demonstrated the capability to detect and accurately measure steroid esters with a mass error of less than 3 ppm in a complex matrix. core.ac.uk For the analysis of this compound and its metabolites, HRMS can provide accurate mass data that, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS), allows for confident structural assignments. For example, a rapid and reliable analytical method was described for the simultaneous determination of this compound and its metabolites in human serum using reversed-phase high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection. nih.gov

The accurate mass measurement provided by HRMS is a key component in the identification of metabolites, where the elemental composition of a potential metabolite can be proposed based on the mass difference from the parent drug. This information is critical in understanding the metabolic pathways of this compound.

Sample Preparation and Matrix Effects in Biological Samples (e.g., in vitro media, animal tissues)

The accurate quantification of this compound and its metabolites in biological samples such as plasma, serum, and tissue homogenates presents a significant analytical challenge due to the complexity of the biological matrix. japsonline.com Endogenous components like proteins, phospholipids, and salts can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can cause ion suppression or enhancement in mass spectrometry-based assays. eijppr.comnih.govmedipharmsai.com Therefore, effective sample preparation is a critical step to remove these interfering substances and ensure the reliability of the analytical method. japsonline.com The primary goals of sample preparation are to isolate the analytes of interest, remove interferences, and concentrate the analytes to a level suitable for detection. phenomenex.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and powerful sample preparation technique that offers high selectivity and recovery. researchgate.netsigmaaldrich.com It involves partitioning the analytes between a solid sorbent and a liquid mobile phase. sigmaaldrich.com The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analytes. researchgate.net

A variety of sorbent chemistries are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for the optimization of the extraction process based on the physicochemical properties of this compound and its metabolites. nih.gov For instance, a UPLC-MS/MS method for the estimation of 17-desacetyl this compound in human plasma utilized a solid-phase extraction technique for sample cleanup. nih.gov Similarly, various SPE procedures have been developed for the determination of estrogens and progestogens in environmental water and sediment samples. nih.gov

Table 1: Comparison of SPE Sorbent Types for Steroid Analysis

| Sorbent Type | Mechanism of Interaction | Analytes Retained | Typical Elution Solvents |

| C18 (Reversed-Phase) | Non-polar interactions | Non-polar to moderately polar compounds | Methanol, Acetonitrile |

| Silica (Normal-Phase) | Polar interactions (adsorption) | Polar compounds | Hexane, Ethyl Acetate |

| Mixed-Mode (e.g., C8/SCX) | Non-polar and cation-exchange | Basic and non-polar compounds | Methanol with acid/base modifier |

| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balance | Wide range of polar and non-polar compounds | Methanol, Acetonitrile |

This interactive table allows for the comparison of different SPE sorbent types commonly used for the extraction of steroids like this compound from biological matrices.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional and effective sample preparation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comscioninstruments.comlibretexts.org The choice of organic solvent is critical and is determined by the polarity and solubility of the analytes of interest. scioninstruments.com LLE can be used to separate analytes from interfering substances and to concentrate the sample. kochmodular.com

For the analysis of this compound and its metabolites, which are relatively non-polar, an organic solvent such as hexane or ethyl acetate would be suitable for extraction from an aqueous biological matrix like plasma or serum. researchgate.net The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, the solvent-to-sample ratio, and the number of extraction steps. interchim.com While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents. interchim.com

Protein Precipitation

Protein precipitation (PPT) is a simple and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis and damage analytical columns. phenomenex.comfiltrous.com This technique involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample. researchgate.netbiosyn.comabcam.com The precipitating agent disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution. biosyn.com

Following the addition of the precipitating agent and vortexing, the sample is centrifuged to pellet the precipitated proteins. filtrous.com The resulting supernatant, containing the analytes of interest, can then be directly injected into the analytical system or subjected to further cleanup steps. filtrous.com While PPT is a straightforward and cost-effective technique, it may not provide as clean a sample extract as SPE or LLE, and the risk of matrix effects from remaining endogenous components should be carefully evaluated. nih.gov

Bioanalytical Method Validation Parameters

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. nih.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines that outline the key parameters that must be evaluated during method validation. eijppr.com These parameters demonstrate that the analytical method is suitable for its intended purpose. gmp-compliance.org

A comprehensive validation process typically includes the assessment of the following parameters:

Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. nih.govijcrt.org A calibration curve is generated by analyzing a series of standards of known concentrations. gmp-compliance.org The linear range is the concentration range over which the response is directly proportional to the concentration. ijcrt.org For the simultaneous determination of this compound and its metabolites, one study reported a linear range of 0.1-5.0 ng/ml for 17-deacetylthis compound and norgestrel (B7790687), and 0.5-5.0 ng/ml for this compound and 3-ketothis compound. nih.gov Another method for 17-desacetyl this compound was validated over a linear range of 20–5000 pg/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.govgmp-compliance.org Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. japsonline.com The acceptance criteria for accuracy and precision are generally within ±15% of the nominal concentration, except at the lower limit of quantification (LLOQ), where it can be ±20%. gmp-compliance.org A validated method for 17-desacetyl this compound reported intra-run and inter-run precision and accuracy to be within 10%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ijcrt.org The LOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the drug and its metabolites. nih.gov

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, and co-administered drugs. gmp-compliance.org Specificity ensures that the signal measured is solely from the analyte of interest.

Matrix Effect: The matrix effect is the alteration of the analyte's ionization efficiency due to the presence of co-eluting endogenous components in the biological matrix. bioanalysis-zone.comresearchgate.net It is a significant concern in LC-MS/MS-based bioanalysis and must be evaluated to ensure that it does not compromise the accuracy and precision of the method. researchgate.net

Stability: The stability of the analyte in the biological matrix must be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. japsonline.com This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal (±20% at LLOQ) |

| Precision | Agreement among replicate measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Efficiency of the extraction procedure. | Consistent, precise, and reproducible |

| Matrix Effect | Influence of matrix components on analyte signal. | CV of matrix factor ≤ 15% |

| Stability | Analyte stability under various conditions. | Within ±15% of nominal concentration |

This interactive table provides a summary of the key bioanalytical method validation parameters and their generally accepted criteria for chromatographic assays.

Development of Immunoassays and Biosensors for this compound Detection (academic applications)

While specific immunoassays and biosensors developed exclusively for this compound are not extensively documented in publicly available academic literature, the principles and methodologies for creating such analytical tools are well-established, particularly for structurally similar synthetic steroids and progestins. Research in this area would focus on producing highly specific antibodies or synthetic receptors for this compound and its primary active metabolite, norelgestromin (B1679859), and integrating them into various assay and sensor platforms.

Immunoassays for this compound Detection

Immunoassays are analytical methods that utilize the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological sample. For a small molecule like this compound, a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA), would be the most probable approach for its quantification in academic research settings.

The development of such an immunoassay would involve:

Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule, would first be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to make it immunogenic.

Antibody Production: This conjugate would then be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for a limited number of antibody binding sites, typically coated on a microplate. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

A significant challenge in the development of immunoassays for steroid hormones is cross-reactivity with structurally related compounds. nih.gov Given the structural similarities between this compound, its metabolites, and other progestins, achieving high specificity would be a critical aspect of assay development and validation. For instance, a progesterone-receptor-based pseudo-immunoassay has been developed for the multi-detection of progestins in milk, demonstrating the potential for using receptors as recognition elements to achieve broader specificity for a class of compounds. nih.govacs.orgacs.org

Table 1: Illustrative Performance Characteristics of a Hypothetical Competitive ELISA for this compound

| Parameter | Hypothetical Value |

|---|---|

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linear Range | 0.5 - 50 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

Biosensors for this compound Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. The development of biosensors for this compound would offer advantages such as real-time detection, high sensitivity, and portability.

Electrochemical Biosensors: Electrochemical biosensors are a promising platform for the detection of steroid hormones due to their high sensitivity and potential for miniaturization. ruc.dk The development of an electrochemical immunosensor for this compound would likely involve the immobilization of this compound-specific antibodies onto an electrode surface. rsc.org The binding of this compound to these antibodies would cause a measurable change in the electrochemical properties of the electrode, such as current or impedance. rsc.orgresearchgate.net

Recent advancements in nanomaterials, such as graphene and gold nanoparticles, have been shown to enhance the sensitivity and performance of electrochemical biosensors for steroid hormones like progesterone (B1679170). rsc.orgfrontiersin.org For example, a label-free electrochemical immunosensor for progesterone using magnetic graphene oxide demonstrated excellent detection limits in the picomolar range. rsc.orgresearchgate.net

Optical Biosensors: Optical biosensors, such as those based on surface plasmon resonance (SPR) or fluorescence, could also be developed for this compound detection. nih.govmalvernpanalytical.com In an SPR-based biosensor, the binding of this compound to an antibody-coated sensor surface would cause a change in the refractive index, which can be measured in real-time. nih.gov Aptamer-based optical biosensors, which use short, single-stranded DNA or RNA molecules that can bind to specific targets, represent another innovative approach that has been successfully applied to the detection of other steroid hormones like 17β-estradiol. acs.org

Table 2: Potential Biosensor Platforms for this compound Detection in Academic Research

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Advantages |

|---|---|---|---|

| Electrochemical Immunosensor | Anti-norgestimate Antibody | Amperometric, Voltammetric, or Impedimetric | High sensitivity, low cost, portability |

| Surface Plasmon Resonance (SPR) Biosensor | Anti-norgestimate Antibody | Change in refractive index | Real-time, label-free detection |

| Aptamer-based Optical Biosensor | This compound-specific Aptamer | Fluorescence or Colorimetric change | High specificity, ease of synthesis |

| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic polymer with this compound-shaped cavities | Electrochemical or Optical | High stability, low cost |

The development of molecularly imprinted polymers (MIPs) offers a synthetic alternative to biological recognition elements. researchgate.net MIP-based sensors for other steroid hormones have demonstrated the feasibility of creating robust and selective sensors for rapid screening. researchgate.net These academic pursuits into immunoassays and biosensors would provide valuable tools for pharmacokinetic studies, therapeutic drug monitoring research, and environmental analysis of this compound and its metabolites.

**structure Activity Relationship Sar and Structural Analogue Research**

Correlating Structural Modifications with Receptor Binding Affinity

The selectivity of norgestimate (B1679921) as a progestin is rooted in its distinct chemical structure, which dictates its binding affinity for various steroid hormone receptors. This compound is a 19-nortestosterone derivative belonging to the gonane (B1236691) family, characterized by a 17-ethylinated, 18-methyl steroid core with a 17-position acetate (B1210297) and a unique oxime group at the C-3 position. tandfonline.comtandfonline.com These features, particularly the C-3 oxime and the C-17 acetate groups, are crucial in minimizing its binding to the androgen receptor (AR). tandfonline.comtandfonline.com The typical C-3 keto group found in many androgenic compounds is replaced by the oxime group in this compound, a modification that significantly reduces its androgenicity compared to progestins like levonorgestrel (B1675169). tandfonline.com

This compound itself is a prodrug and is rapidly metabolized. Its primary active metabolite is norelgestromin (B1679859) (17-deacetyl this compound), with levonorgestrel being a minor metabolite. wikipedia.orgresearchgate.net The binding affinities of this compound and its metabolites for the progesterone (B1679170) receptor (PR) and androgen receptor (AR) have been extensively studied to understand their pharmacological effects. nih.govnih.gov

Studies comparing the relative binding affinities (RBA) of this compound and its metabolites to progesterone and androgen receptors have provided valuable insights. nih.gov For instance, the RBAs of this compound and its main metabolite, norelgestromin, for the rabbit uterine progestin receptor are comparable to that of progesterone itself. nih.gov In contrast, their affinity for the rat prostatic androgen receptor is significantly lower than that of dihydrotestosterone (B1667394) (DHT). nih.gov This high degree of selectivity for the progesterone receptor over the androgen receptor is a key characteristic of this compound. tandfonline.comnih.gov The ratio of androgen to progestin receptor binding (AR/PR ratio) is often used to quantify this selectivity, with a higher ratio indicating greater progestational selectivity. This compound exhibits a significantly higher AR/PR ratio compared to other progestins like levonorgestrel and gestodene. wikipedia.orgnih.gov

The following table summarizes the relative binding affinities of this compound and related compounds for the progesterone and androgen receptors.

| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Androgen Receptor (AR) | Reference |

|---|---|---|---|

| This compound | 15% (vs. promegestone) | 0% (vs. metribolone) | wikipedia.org |

| Norelgestromin (17-deacetyl this compound) | 10% (vs. promegestone) | 0% (vs. metribolone) | wikipedia.org |

| Levonorgestrel | 150% (vs. promegestone) | 45% (vs. metribolone) | wikipedia.org |

| Levonorgestrel acetate | 135% (vs. promegestone) | Data not available | wikipedia.org |

| Progesterone | Comparable to this compound and norelgestromin | 0.025 times that of DHT | nih.gov |

| Gestodene | ~9 times that of Progesterone | 0.154 times that of DHT | nih.govnih.gov |

| 3-keto desogestrel | ~9 times that of Progesterone | 0.118 times that of DHT | nih.gov |

Impact of Functional Group Variations on Molecular Mechanisms

The specific functional groups on the this compound molecule are critical determinants of its biological activity. The two most significant functional groups are the oxime at the C-3 position and the acetate group at the C-17 position.

The oxime group at C-3 is a unique feature among progestins and is largely responsible for this compound's low androgenic profile. tandfonline.comtandfonline.com The presence of this bulky, polar group in place of the typical keto group hinders binding to the androgen receptor. tandfonline.com This modification is a key reason for the high selectivity of this compound for the progesterone receptor. tandfonline.com Furthermore, the oxime group protects the molecule from rapid metabolism, contributing to the longer half-life of its active metabolite, norelgestromin. tandfonline.com

The acetate group at C-17 also plays a crucial role. This compound acts as a prodrug, and the hydrolysis of this acetate group in the liver and intestines leads to the formation of its primary active metabolite, norelgestromin (17-deacetyl this compound). tandfonline.comresearchgate.net This deacetylation is a critical step for the progestational activity of this compound. researchgate.net Interestingly, some research suggests that the acetyl group itself may contribute to other biological activities. For example, one study indicated that the acetyl group of this compound is important for its ability to inhibit staphylococcal biofilm formation, an activity that was much weaker in its deacetylated metabolite. researchgate.net

Stereochemical Influences on Biological Activity

This compound is synthesized as a racemic mixture of E and Z isomers with respect to the oxime group at the C-3 position. wikipedia.org The spatial arrangement of the hydroxyl group of the oxime relative to the steroid's A-ring differs between these two isomers. This stereochemical difference can potentially influence their biological activity and metabolic fate.

Research has focused on separating and characterizing these isomers to understand their individual contributions. researchgate.net Studies have utilized techniques like normal-phase high-performance liquid chromatography (HPLC) to separate the E and Z isomers of this compound and other Δ4-3-ketosteroid oximes. researchgate.net The identification and assignment of the elution order of these isomers have been accomplished using 1H NMR spectroscopy, based on the chemical shift differences of the 4-H signals. researchgate.net

While both the E and Z isomers of norelgestromin (the active metabolite) are considered to have therapeutic activity, some regulatory documents have specified acceptable ratios of these isomers in pharmaceutical formulations. google.com For instance, the FDA has accepted an E/Z isomer relation of 1.3 to 1.5 for a transdermal patch containing norelgestromin. google.com This suggests that while both isomers are active, their relative proportions may be a factor in ensuring consistent product performance. Further research into the specific receptor interactions and metabolic profiles of the individual E and Z isomers would provide a more complete understanding of their stereochemical influence on biological activity.

Design and Synthesis of this compound Analogues with Modified Selectivity or Potency

The unique structure and favorable biological profile of this compound have made it a lead compound for the design and synthesis of new analogues. The goal of this research is often to further enhance receptor selectivity, improve potency, or introduce novel therapeutic activities.

One area of interest has been the modification of the steroid backbone to create analogues with altered binding characteristics. The understanding of how different substituents on the steroid nucleus affect receptor affinity guides this research. For example, the knowledge that a 17α-hydroxyl group generally decreases progestational activity, while acetylation at this position can restore it, is a key principle in the design of new progestins. tandfonline.comnih.gov

The synthesis of this compound itself involves the oximation of the C-3 keto group of levonorgestrel acetate. This reaction typically produces a mixture of E and Z isomers. researchgate.net The development of synthetic methods to control the stereochemical outcome of this reaction or to efficiently separate the isomers is an area of ongoing research.

Furthermore, the discovery of non-contraceptive activities of this compound, such as its potential antibacterial effects, has opened up new avenues for analogue design. researchgate.net Researchers have suggested that chemical modifications to the this compound molecule could improve its pharmacokinetic properties and potency for such applications. researchgate.net This could involve creating derivatives that are more resistant to metabolism or that have enhanced activity against specific bacterial targets.

Prodrug Strategies and Sustained Release Formulations (from a chemical perspective)

This compound is inherently a prodrug, a compound that is administered in an inactive or less active form and is then converted to its active form in the body through metabolic processes. tandfonline.comnih.gov The primary metabolic activation of this compound is the hydrolysis of the 17β-acetate group to yield norelgestromin, which is the main contributor to its progestogenic effects. tandfonline.comresearchgate.net This prodrug strategy offers several potential advantages from a chemical and pharmacokinetic perspective.

The esterification of the 17β-hydroxyl group to form the acetate ester in this compound can influence its absorption and distribution characteristics. Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the intestines and liver, where the deacetylation occurs. wikipedia.org This rapid conversion ensures that the active metabolite, norelgestromin, is efficiently delivered to the systemic circulation. researchgate.net

From a chemical perspective, the prodrug approach can also be utilized to develop sustained-release formulations. While specific sustained-release formulations of this compound itself are not widely discussed in the provided context, the principles of prodrug design are relevant. By modifying the ester group at the C-17 position with different chemical moieties, it is possible to alter the rate of hydrolysis and, consequently, the release rate of the active metabolite. For example, longer-chain or more sterically hindered esters would likely be hydrolyzed more slowly, leading to a more prolonged release of norelgestromin. This approach could be explored to develop long-acting injectable or implantable formulations.

The oxime group at C-3 also contributes to the pharmacokinetic profile by protecting the A-ring from immediate metabolism, which contributes to the relatively long half-life of norelgestromin. tandfonline.com This inherent structural feature, combined with the prodrug nature of the C-17 acetate, exemplifies a sophisticated chemical strategy for optimizing the delivery and duration of action of a steroidal drug.

**environmental Fate and Ecotoxicological Considerations Mechanistic/theoretical **

Degradation Pathways in Environmental Matrices (e.g., water, soil)

The environmental persistence of a pharmaceutical compound is determined by its susceptibility to various degradation processes, including biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) pathways. cefic-lri.org

Abiotic Degradation:

Hydrolysis: Synthetic steroids like levonorgestrel (B1675169) are generally resistant to hydrolysis under environmentally relevant pH conditions due to their stable chemical structure. fass.sefass.se

Photolysis: While some steroid hormones can be degraded by UV light, levonorgestrel is considered recalcitrant to degradation by solar radiation at typical environmental wavelengths. mdpi.comresearchgate.net

Metabolites and Transformation Products in the Environment

Norgestimate (B1679921) is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. The primary active metabolites are norelgestromin (B1679859) (also known as 17-deacetylthis compound) and, to a lesser extent, levonorgestrel. tandfonline.comwikipedia.orgfda.gov These metabolites, along with conjugated forms (e.g., glucuronides), are excreted and enter the wastewater stream.

During wastewater treatment, conjugated metabolites can undergo deconjugation, a process that cleaves off the solubilizing group and reverts the compound back to its more biologically active parent form (e.g., free levonorgestrel). nih.gov This can lead to an apparent negative removal rate in WWTPs, where effluent concentrations of the active steroid are higher than influent concentrations.

Once in the environment, these metabolites can undergo further transformation. Research on other progestins has shown that degradation can lead to the formation of various transformation products. For instance, studies on drospirenone (B1670955) and megestrol (B1676162) acetate (B1210297) in agricultural soils identified 1,2-dehydrogenation as a primary transformation pathway. researchgate.net While specific environmental transformation products of this compound's metabolites are not well-documented in the provided sources, the potential exists for the formation of new compounds that may also possess biological activity.

Theoretical Models for Environmental Partitioning and Persistence

To estimate the potential environmental risk of pharmaceuticals, theoretical models are used to predict their concentration and behavior in different environmental compartments (water, soil, sediment).